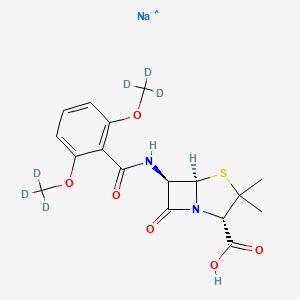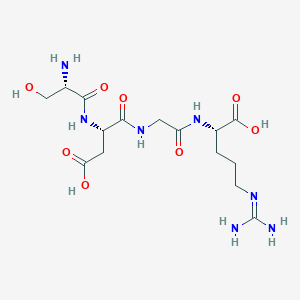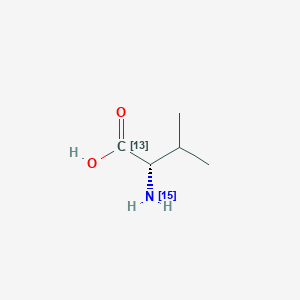
Methicillin-d6 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methicillin-d6 (sodium salt) is a deuterium-labeled version of methicillin sodium salt, a β-lactam antibiotic. Methicillin sodium salt is known for its role in inhibiting penicillin-binding proteins involved in the synthesis of peptidoglycan, a crucial component of bacterial cell walls . The deuterium labeling in Methicillin-d6 allows for its use in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methicillin-d6 (sodium salt) involves the incorporation of deuterium atoms into the methicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .
Industrial Production Methods
Industrial production of Methicillin-d6 (sodium salt) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is designed to meet stringent quality control standards to ensure the consistency and reliability of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Methicillin-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: Methicillin-d6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the methicillin-d6 molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of methicillin-d6 may yield oxidized derivatives, while substitution reactions can produce a variety of substituted methicillin-d6 analogs .
Applications De Recherche Scientifique
Methicillin-d6 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of methicillin in biological systems.
Industry: Applied in the development of new antibiotics and in quality control processes for antibiotic production
Mécanisme D'action
Methicillin-d6 (sodium salt) exerts its effects by inhibiting the synthesis of bacterial cell wallsThis inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methicillin-d6 (sodium salt) can be compared with other β-lactam antibiotics, such as:
- Flucloxacillin
- Dicloxacillin
- Oxacillin
- Nafcillin
Uniqueness
Methicillin-d6 (sodium salt) is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This labeling allows for precise tracking and analysis of the compound in various research applications, providing insights that are not possible with non-labeled analogs .
Propriétés
Formule moléculaire |
C17H20N2NaO6S |
|---|---|
Poids moléculaire |
409.4 g/mol |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1/i3D3,4D3; |
Clé InChI |
YPDBCTZTLGGIMN-IIBJRIMISA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O.[Na] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)


![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
